Home > Products > Screening Compounds P101809 > Imidazopyrimidinone derivative 1
Imidazopyrimidinone derivative 1 -

Imidazopyrimidinone derivative 1

Catalog Number: EVT-10965370
CAS Number:
Molecular Formula: C24H28ClN5O4
Molecular Weight: 486.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazopyrimidinone derivative 1 is a compound that belongs to the class of imidazopyrimidine derivatives, which are notable for their diverse biological activities. These compounds have been studied for their potential applications in medicinal chemistry, particularly as anticancer agents and inhibitors of various enzymes involved in disease processes. The structural framework of imidazopyrimidinones allows for modifications that can enhance their pharmacological properties.

Source

The synthesis and characterization of imidazopyrimidinone derivatives have been reported in various studies. Notably, research has focused on their synthesis from thioxopyrimidine carbonitriles and other precursors, leading to the generation of biologically active compounds through cyclocondensation and alkylation reactions .

Classification

Imidazopyrimidinone derivative 1 can be classified within the broader category of heterocyclic compounds, specifically as a nitrogen-containing bicyclic compound. Its classification is significant in medicinal chemistry as it relates to its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of imidazopyrimidinone derivative 1 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with thioxopyrimidine carbonitriles, which serve as precursors.
  2. Cyclocondensation: Heating these precursors with formic acid or ammonium thiocyanate leads to the formation of imidazo derivatives through cyclocondensation reactions.
  3. Alkylation: Subsequent alkylation of the intermediate products is achieved using α-halo functionalized compounds, such as ethyl bromoacetate or chloroacetone, to introduce various substituents at specific positions on the ring structure .

Technical Details

The reactions are typically monitored using techniques like thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

Imidazopyrimidinone derivative 1 features a fused ring system comprising an imidazole ring and a pyrimidine ring. This unique structure contributes to its biological activity.

Data

  • Molecular Formula: The molecular formula for imidazopyrimidinone derivative 1 is typically represented as CnHmNxOyC_nH_mN_xO_y, where nn, mm, xx, and yy vary based on specific substituents.
  • Spectroscopic Data: Characterization data includes:
    • NMR: Chemical shifts observed in proton NMR spectra provide insights into the hydrogen environments within the compound.
    • Mass Spectrometry: The molecular weight can be determined, aiding in confirming the molecular formula .
Chemical Reactions Analysis

Reactions

Imidazopyrimidinone derivatives can undergo various chemical reactions:

  1. Hydrazine Hydrate Reaction: Treatment with hydrazine hydrate leads to further functionalization, producing more complex derivatives.
  2. Condensation Reactions: These derivatives can also react with other electrophiles, leading to new compounds with potentially enhanced biological activities .

Technical Details

The reaction conditions, such as temperature and solvent choice, significantly influence yield and selectivity. For instance, refluxing in ethanol or dioxane is common for achieving desired transformations .

Mechanism of Action

Process

The mechanism of action for imidazopyrimidinone derivative 1 primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition: Many derivatives act as inhibitors of enzymes critical for cell proliferation or survival, such as phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), which is implicated in bacterial cell wall synthesis.
  • Cellular Effects: These compounds may induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell growth .

Data

Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential therapeutic application .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The melting points of imidazopyrimidinone derivatives typically range from 150 °C to 225 °C depending on substituents.
  • Solubility: These compounds are generally soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Imidazopyrimidinone derivatives are relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: They can participate in electrophilic aromatic substitution reactions due to the presence of electron-rich nitrogen atoms within their structure .
Applications

Imidazopyrimidinone derivative 1 has several scientific uses:

  • Anticancer Agents: Due to their ability to inhibit cancer cell proliferation, these compounds are being explored as potential anticancer drugs.
  • Antimicrobial Activity: Some derivatives show promise against drug-resistant bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis .
  • Drug Development: The structural diversity offered by these compounds makes them suitable candidates for further optimization in drug discovery programs aimed at developing new therapeutics against various diseases .
Introduction: Imidazopyrimidinone Scaffold in Contemporary Drug Discovery

Structural Classification within Fused Heterocyclic Systems

Imidazopyrimidinones belong to the broader category of [5,6]-fused bicyclic heterocycles where the imidazole ring is annulated with a pyrimidinone system. This fusion occurs through shared bonds between adjacent atoms, creating three primary isomeric configurations:

  • Imidazo[1,2-a]pyrimidinones: Feature fusion between the C3–N4 bond of pyrimidine and the C2–N3 bond of imidazole, enabling substitution at positions 2, 3, 6, and 8. This isomer demonstrates significant planarity and extended π-conjugation [1] [6].
  • Imidazo[1,5-a]pyrimidinones: Result from fusion across the pyrimidine N1–C2 bond and imidazole C2–N3 bond, creating distinct electronic distributions that influence metal coordination capabilities [6].
  • Imidazo[4,5-d]pyrimidinones: Exhibit fusion via pyrimidine C4–C5 and imidazole C4–C5 bonds, structurally resembling purine bases and enabling biomimetic interactions with nucleic acids and enzymes [1] [4].

Table 1: Structural Characteristics of Imidazopyrimidinone Isomers

Isomer TypeFusion BondsKey Substitution SitesElectronic PropertiesBiological Relevance
Imidazo[1,2-a]Pyrimidine C3–N4 + Imidazole C2–N3C2, C3, C6, C8Extended π-system, planarKinase inhibition, CNS modulation
Imidazo[1,5-a]Pyrimidine N1–C2 + Imidazole C2–N3C1, C5, C7Polarizable, charge-localizedMetal chelation, sensor applications
Imidazo[4,5-d]Pyrimidine C4–C5 + Imidazole C4–C5N1, C2, N3, C6Purine-like, hydrogen-bonding motifsAntiviral agents, enzyme inhibition

The pyrimidinone component introduces a crucial hydrogen-bond acceptor/donor system via its carbonyl oxygen and N-H group, while the imidazole nitrogen atoms serve as hydrogen-bond acceptors and sites for electrostatic interactions. This configuration allows "Imidazopyrimidinone derivative 1" to engage in multipoint binding with biological targets, a feature exploited in its design against kinase enzymes [1] [5].

Pharmacophoric Significance in Medicinal Chemistry

The imidazopyrimidinone core functions as a privileged pharmacophore due to its multifunctional binding capabilities:

  • Hydrogen-Bonding Networks: The scaffold simultaneously acts as both hydrogen bond donor (pyrimidinone N-H) and acceptor (carbonyl oxygen, imidazole nitrogens). This enables complementary interactions with protein backbone atoms in ATP-binding sites of kinases [1] [4].
  • Electrostatic Complementarity: The electron-rich imidazole nitrogen can form salt bridges with cationic residues (e.g., lysine or arginine), while the polarized carbonyl group interacts with magnesium ions in metalloenzyme active sites [3].
  • Aromatic Stacking Capability: The planar bicyclic system engages in π-π stacking interactions with phenylalanine, tyrosine, or histidine residues, enhancing binding affinity. This property is maximized in "Imidazopyrimidinone derivative 1" through strategic aromatic substitutions at position C6 [5] [7].
  • Stereoelectronic Tuning: Substituents at C2 and C6 positions modulate electron density distribution across the ring system. Electron-withdrawing groups at C2 increase the electrophilic character of C8, facilitating nucleophilic attack in covalent inhibitors, while electron-donating groups at C6 enhance π-stacking efficiency [1] [7].

The scaffold’s bioisosteric relationship with purines allows it to mimic endogenous nucleobases, enabling disruption of nucleotide-dependent enzymatic processes in oncology and antiviral applications [4] [6].

Historical Development and Key Milestones

The medicinal exploration of imidazopyrimidinones has evolved through distinct phases:

  • Early Exploration (1960s-1980s): Initial synthetic efforts focused on simple alkyl/aryl derivatives with CNS activity. The first clinical candidate, zolpidem (1988), validated the scaffold’s drugability despite belonging to the imidazopyridine class, stimulating interest in related heterocycles [6] [8].
  • Kinase Inhibitor Era (1990s-2010s): Breakthrough crystallographic studies revealed the scaffold’s ability to occupy the adenine region of kinase ATP pockets. Ponatinib (2012), containing an imidazo[1,2-b]pyridazine core, demonstrated clinical efficacy against tyrosine kinases in leukemia, accelerating research on related scaffolds including imidazopyrimidinones [1].
  • Targeted Therapy Expansion (2015-Present): Rational drug design yielded selective inhibitors:
  • Gandotinib (JAK2 inhibitor, phase II trials for myeloproliferative disorders)
  • PI3Kδ inhibitors featuring C3-amide substituents for hematological cancers
  • "Imidazopyrimidinone derivative 1" optimized as a covalent BTK inhibitor through C8-fluoroacrylamide warhead incorporation [1] [5] [7].

Table 2: Evolution of Imidazopyrimidinone-Based Drug Candidates

Time PeriodTherapeutic FocusKey Compound ClassesClinical Impact
1960-1980CNS modulation2-PhenylimidazopyrimidinonesEstablished anxiolytic/sedative potential
1980-2000Antimicrobials6-Amino-8-halo derivativesBroad-spectrum activity against resistant pathogens
2000-2010Kinase inhibitionC3-biaryl ether derivativesProof-of-concept in tyrosine kinase inhibition
2010-PresentTargeted oncologyC8-acrylamide covalent inhibitors"Imidazopyrimidinone derivative 1" (Irreversible BTK inhibition)

Current Research Landscape and Knowledge Gaps

Contemporary research focuses on three principal domains:

  • Oncology Applications: "Imidazopyrimidinone derivative 1" exemplifies structure-guided optimization against kinase targets:
  • BTK inhibition (IC₅₀ = 1.2 nM) through Cys481 covalent bond formation
  • Selective targeting of mutant EGFR isoforms via C6-aryloxy modifications
  • Dual PI3K/mTOR inhibition using C2-morpholine substituents [1] [7]

Table 3: Current Research Directions for "Imidazopyrimidinone derivative 1"

Research DomainTarget EngagementStructural ModificationsEfficacy Metrics
Kinase InhibitionBruton's tyrosine kinase (BTK)C8-acrylamide warheadIC₅₀ = 1.2 nM; tumor regression (60%)
Antiviral TherapeuticsHCV NS5B polymeraseC6-ribose mimeticsEC₅₀ = 86 nM (replicon assay)
Neuroprotective AgentsCasein kinase 1δ (CK1δ)2-Cyclopropylamino derivativesIC₅₀ = 11 nM; tau phosphorylation ↓80%
Antimicrobial ResistanceDNA gyrase ATPase site3-Nitroimidazolyl hybridsMIC = 0.25 µg/mL (XDR-TB)
  • Antimicrobial Innovation: Hybrid derivatives combat resistant strains:
  • Mycobacterium tuberculosis (XDR-TB MIC = 0.25 µg/mL) via DNA gyrase inhibition
  • Gram-positive pathogens through penicillin-binding protein disruption
  • SARS-CoV-2 main protease inhibition (molecular docking Kᵢ = 32 nM) [2] [5]

  • Neurotherapeutic Exploration: CK1δ inhibitors for circadian rhythm disorders and neurodegenerative diseases demonstrate:

  • >100-fold selectivity over CK1ε isoforms
  • Blood-brain barrier permeability (PAMPA-BBB = 8.2 × 10⁻⁶ cm/s)
  • Reduction of pathological tau phosphorylation in transgenic models [1] [6]

Significant knowledge gaps persist:

  • Metabolic Instability: Hepatic microsomal studies reveal rapid N-dealkylation at position C3 (t₁/₂ < 15 minutes in human S9 fractions), necessitating prodrug approaches [5].
  • Crystallography Limitations: Few co-crystal structures exist for imidazopyrimidinone-protein complexes, hampering structure-based optimization. Molecular dynamics simulations suggest conformational flexibility in solution not observed crystallographically [1] [4].
  • Isoform Selectivity Challenges: Kinase profiling identifies off-target inhibition of structurally similar kinases (e.g., BMX, TEC), requiring covalent warhead optimization [7].
  • Biological Target Diversity: Despite extensive kinase research, exploration of GPCR, ion channel, and epigenetic targets remains underdeveloped [6] [8].

The ongoing structural diversification of "Imidazopyrimidinone derivative 1" and related compounds continues to address these limitations while expanding therapeutic applications. Contemporary synthetic methodologies, including multicomponent reactions and transition metal-catalyzed C-H functionalizations, enable rapid access to novel analogs for comprehensive structure-activity relationship studies across emerging biological targets [5] [6].

Properties

Product Name

Imidazopyrimidinone derivative 1

IUPAC Name

2-[[(2S)-1-[2-(4-chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C24H28ClN5O4

Molecular Weight

486.0 g/mol

InChI

InChI=1S/C24H28ClN5O4/c1-2-3-4-11-29-20(28-12-5-6-19(28)23(34)26-14-22(32)33)13-21(31)30-15-18(27-24(29)30)16-7-9-17(25)10-8-16/h7-10,13,15,19H,2-6,11-12,14H2,1H3,(H,26,34)(H,32,33)/t19-/m0/s1

InChI Key

VHDLUVVGLIPRGY-IBGZPJMESA-N

Canonical SMILES

CCCCCN1C(=CC(=O)N2C1=NC(=C2)C3=CC=C(C=C3)Cl)N4CCCC4C(=O)NCC(=O)O

Isomeric SMILES

CCCCCN1C(=CC(=O)N2C1=NC(=C2)C3=CC=C(C=C3)Cl)N4CCC[C@H]4C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.